Spectroscopic Characterization of 7-Chloro-7-octenoic Acid: A Technical Guide
Spectroscopic Characterization of 7-Chloro-7-octenoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-Chloro-7-octenoic acid, a molecule of interest for researchers in organic synthesis and drug development. In the absence of directly published experimental spectra, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive characterization. This guide is intended to aid researchers in the identification, purification, and structural confirmation of this compound.
Molecular Structure and Key Features
7-Chloro-7-octenoic acid is an eight-carbon carboxylic acid featuring a terminal vinyl chloride moiety. This unique combination of functional groups—a carboxylic acid, an alkene, and an organochloride—gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these groups is paramount to interpreting the spectral data.
Caption: Molecular structure of 7-Chloro-7-octenoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 7-Chloro-7-octenoic acid.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the chlorine atom.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Justification |
| H on -COOH | ~10-12 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |
| H on C2 | ~2.35 | Triplet | 2H | Alpha to the carbonyl group, these protons are deshielded. They are coupled to the protons on C3. |
| H on C3 | ~1.65 | Quintet | 2H | Beta to the carbonyl group, coupled to protons on C2 and C4. |
| H on C4, C5 | ~1.3-1.5 | Multiplet | 4H | Protons of the central methylene groups in the alkyl chain. |
| H on C6 | ~2.10 | Quartet | 2H | Allylic protons, deshielded by the adjacent double bond, coupled to protons on C5 and C7. |
| H on C7 | ~6.0-6.2 | Triplet | 1H | Vinylic proton, significantly deshielded by the geminal chlorine atom. Coupled to the protons on C6. |
| H on C8 | ~5.2-5.4 | Multiplet | 2H | Terminal vinylic protons, appearing as two distinct signals due to different geometric relationships with the chlorine. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| C1 (-COOH) | ~175-180 | The carbonyl carbon of a carboxylic acid is highly deshielded.[1] |
| C2 | ~34 | Alpha to the carbonyl group. |
| C3, C4, C5 | ~24-29 | Carbons in the middle of the alkyl chain. |
| C6 | ~32 | Allylic carbon, slightly deshielded by the double bond. |
| C7 | ~135-140 | Vinylic carbon bonded to chlorine, significantly deshielded. |
| C8 | ~115-120 | Terminal vinylic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of 7-Chloro-7-octenoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and the vinyl chloride moieties.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | This very broad absorption is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[2][3] |
| C-H (sp³ ) | 2960 - 2850 | Medium-Strong | Stretching vibrations of the methylene groups in the alkyl chain. |
| C=O (Carboxylic Acid) | ~1710 | Strong, Sharp | The carbonyl stretch is a very intense and characteristic absorption for carboxylic acids.[2] |
| C=C (Alkene) | ~1630 | Medium | Stretching vibration of the carbon-carbon double bond. |
| C-Cl | ~850 - 550 | Medium-Strong | The carbon-chlorine stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Molecular Ion and Isotopic Pattern
A key feature in the mass spectrum of 7-Chloro-7-octenoic acid will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4][5] This will result in two molecular ion peaks:
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M+ peak: Corresponding to the molecule containing ³⁵Cl.
-
M+2 peak: Corresponding to the molecule containing ³⁷Cl, with an intensity of about one-third of the M+ peak.[4][5]
The calculated molecular weight for C₈H₁₃³⁵ClO₂ is 176.06 g/mol , and for C₈H₁₃³⁷ClO₂ is 178.06 g/mol . Therefore, we expect to see prominent peaks at m/z 176 and 178 in a roughly 3:1 ratio.
Predicted Fragmentation Pattern
The fragmentation of 7-Chloro-7-octenoic acid under electron ionization is expected to proceed through several characteristic pathways:
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Loss of HCl: A common fragmentation for alkyl chlorides, leading to a fragment at M-36.
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Alpha-cleavage: Cleavage of the bond between C2 and C3, resulting in fragments corresponding to the loss of an ethyl group and larger alkyl fragments.
-
McLafferty Rearrangement: A potential rearrangement involving the carboxylic acid group.
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Loss of the Carboxyl Group: Fragmentation leading to the loss of -COOH (45 Da).
Caption: Predicted major fragmentation pathways for 7-Chloro-7-octenoic acid.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 7-Chloro-7-octenoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
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Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 40-200).
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectra of 7-Chloro-7-octenoic acid. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound in their work. The key identifying features to look for are the characteristic broad O-H and sharp C=O stretches in the IR, the deshielded vinylic protons in the ¹H NMR, the downfield carboxylic acid carbon in the ¹³C NMR, and the distinctive M/M+2 isotopic pattern in the mass spectrum.
References
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PubChem. (n.d.). 7-Octenoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragment spectra of vinyl chloride (VC) obtained from the NIST.... Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). METHOD 107 - DETERMINATION OF VINYL CHLORIDE CONTENT OF IN-PROCESS WASTEWATER SAMPLES, AND VINYL CHLORIDE CONTENT OF POLYVINYL C. Retrieved from [Link]
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Ordabasyan, S. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0207831). Retrieved from [Link]
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ResearchGate. (2025, December 12). Study of the composition of carboxylic compounds using ir spectroscopy. Retrieved from [Link]
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ResearchGate. (2025, August 6). Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept‐2‐en‐6‐one and the 7,7‐dimethyl, 7,7‐dichloro and 7‐endo‐chloro derivatives. Retrieved from [Link]
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